Cas no 1805113-06-7 (Ethyl 3-chloro-5-cyano-2-hydroxyphenylacetate)

Ethyl 3-chloro-5-cyano-2-hydroxyphenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-chloro-5-cyano-2-hydroxyphenylacetate
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- インチ: 1S/C11H10ClNO3/c1-2-16-10(14)5-8-3-7(6-13)4-9(12)11(8)15/h3-4,15H,2,5H2,1H3
- InChIKey: MFOUXVJUIZLVDO-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(C#N)=CC(=C1O)CC(=O)OCC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 299
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 70.3
Ethyl 3-chloro-5-cyano-2-hydroxyphenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015020809-250mg |
Ethyl 3-chloro-5-cyano-2-hydroxyphenylacetate |
1805113-06-7 | 97% | 250mg |
470.40 USD | 2021-06-18 | |
Alichem | A015020809-500mg |
Ethyl 3-chloro-5-cyano-2-hydroxyphenylacetate |
1805113-06-7 | 97% | 500mg |
798.70 USD | 2021-06-18 | |
Alichem | A015020809-1g |
Ethyl 3-chloro-5-cyano-2-hydroxyphenylacetate |
1805113-06-7 | 97% | 1g |
1,564.50 USD | 2021-06-18 |
Ethyl 3-chloro-5-cyano-2-hydroxyphenylacetate 関連文献
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
Ethyl 3-chloro-5-cyano-2-hydroxyphenylacetateに関する追加情報
Ethyl 3-chloro-5-cyano-2-hydroxyphenylacetate: A Comprehensive Overview
Ethyl 3-chloro-5-cyano-2-hydroxyphenylacetate, also known by its CAS number 1805113-06-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phenyl ring substituted with chlorine, cyano, and hydroxyl groups, along with an ethoxyacetyl group. The combination of these functional groups makes it a versatile molecule with potential applications in drug development, agrochemicals, and advanced materials.
The synthesis of Ethyl 3-chloro-5-cyano-2-hydroxyphenylacetate involves a series of carefully controlled reactions, including nucleophilic substitutions and acetylations. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly production processes. Researchers have explored the use of transition metal catalysts to enhance reaction yields and selectivity, which has been a focal point in green chemistry initiatives.
One of the most promising areas of research for this compound is its potential as a lead molecule in drug discovery. The hydroxyl group on the phenyl ring can act as a hydrogen bond donor, while the cyano group provides electron-withdrawing effects, making it suitable for targeting specific biological pathways. Studies have shown that Ethyl 3-chloro-5-cyano-2-hydroxyphenylacetate exhibits moderate inhibitory activity against certain enzymes involved in inflammatory processes, suggesting its potential as an anti-inflammatory agent.
In addition to its pharmacological applications, this compound has shown promise in the field of agrochemistry. Its ability to interact with plant metabolites has led to investigations into its role as a plant growth regulator. Recent experiments have demonstrated that it can enhance stress tolerance in crops under adverse environmental conditions, such as drought or high salinity. This property makes it a valuable candidate for developing sustainable agricultural solutions.
The physical properties of Ethyl 3-chloro-5-cyano-2-hydroxyphenylacetate are also worth noting. It has a melting point of approximately 120°C and is sparingly soluble in water but highly soluble in organic solvents like dichloromethane and ethyl acetate. These characteristics make it suitable for various chemical transformations and purification techniques commonly employed in organic synthesis.
From a structural perspective, the compound's phenolic hydroxyl group can undergo various reactions, such as oxidation or esterification, depending on the reaction conditions. This versatility allows chemists to modify the molecule further to tailor its properties for specific applications. For instance, replacing the ethoxy group with other esterifying agents can lead to derivatives with improved bioavailability or stability.
Recent studies have also explored the photophysical properties of Ethyl 3-chloro-5-cyano-2-hydroxyphenylacetate, revealing its potential as a fluorescent probe in bioimaging applications. The combination of electron-withdrawing groups on the phenyl ring enhances its fluorescence quantum yield, making it a candidate for detecting specific analytes in complex biological systems.
In terms of safety considerations, while Ethyl 3-chloro-5-cyano-2-hydroxyphenylacetate is not classified as a hazardous chemical under current regulations, proper handling procedures are recommended due to its reactive nature. Occupational exposure limits and storage guidelines should be adhered to ensure safe usage in laboratory settings.
Looking ahead, ongoing research into this compound is expected to uncover new functionalities and applications. Collaborative efforts between academic institutions and industry partners are likely to accelerate its transition from the laboratory bench to commercial products. As technology advances, particularly in areas like artificial intelligence-driven drug design and high-throughput screening, the role of Ethyl 3-chloro-5-cyano-2-hydroxyphenylacetate in innovation is set to expand further.
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